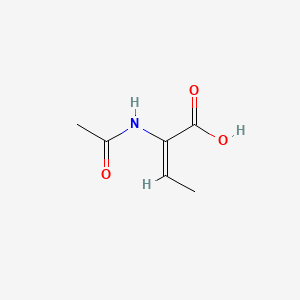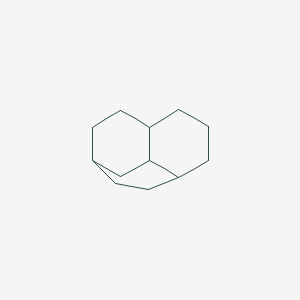
Decahydro-1,7-ethanonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-1,7-ethanonaphthalene, also known as tricyclo[6.2.2.0(2,7)]dodecane, is a polycyclic hydrocarbon with the molecular formula C12H20 . This compound is characterized by its unique tricyclic structure, which consists of three fused rings. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable.
準備方法
Synthetic Routes and Reaction Conditions
Decahydro-1,7-ethanonaphthalene can be synthesized through the partial hydrogenation of 1,4,4a,5,6,8a-hexahydro-1,4-ethanonaphthalene over a nickel–kieselguhr catalyst . The process involves the addition of hydrogen to the unsaturated bonds in the starting material, resulting in the formation of the fully saturated this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves catalytic hydrogenation, which is a common industrial process for producing saturated hydrocarbons. This method typically employs high-pressure hydrogen gas and a metal catalyst such as nickel or palladium.
化学反応の分析
Types of Reactions
Decahydro-1,7-ethanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Although it is already a fully saturated hydrocarbon, further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine in the presence of a catalyst.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols and halogenated compounds .
科学的研究の応用
Decahydro-1,7-ethanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds.
Medicine: Some derivatives are explored for their pharmacological potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of decahydro-1,7-ethanonaphthalene and its derivatives involves interactions with various molecular targets. For example, its amino alcohol derivatives can interact with biological membranes, altering their properties and potentially leading to biological effects . The exact pathways and molecular targets depend on the specific derivative and its functional groups.
類似化合物との比較
Similar Compounds
Cyclododecane: Another polycyclic hydrocarbon with similar stability and reactivity.
Decahydro-1,4-ethanonaphthalene: A closely related compound with a slightly different structure.
Uniqueness
Decahydro-1,7-ethanonaphthalene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
54516-68-6 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
tricyclo[6.2.2.04,9]dodecane |
InChI |
InChI=1S/C12H20/c1-2-10-6-4-9-5-7-11(3-1)12(10)8-9/h9-12H,1-8H2 |
InChIキー |
SFNGMIZZMRGBFM-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC3CCC(C1)C2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


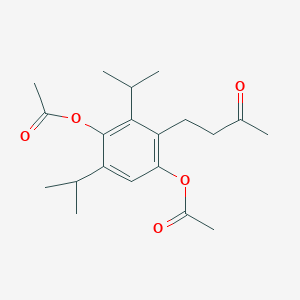
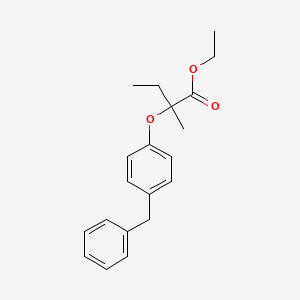
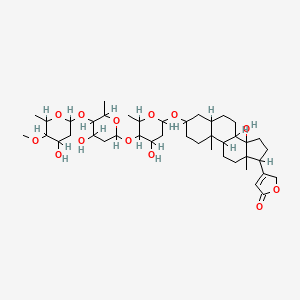

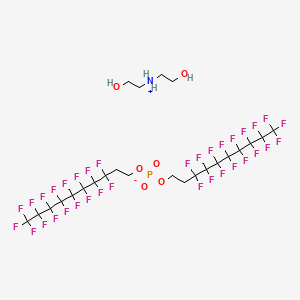

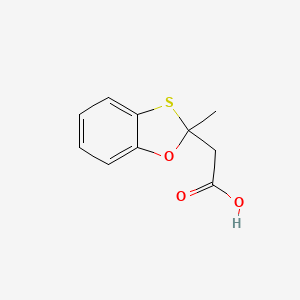
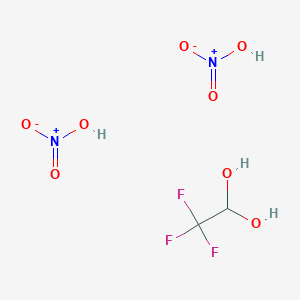
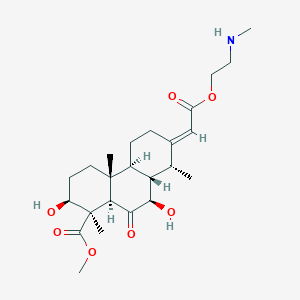
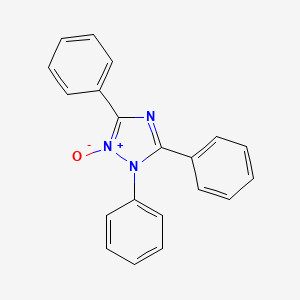
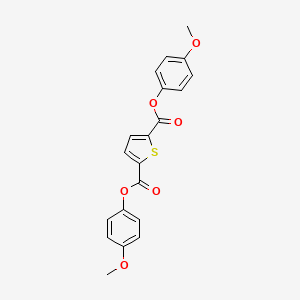

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
